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Description
4-Benzyl-3-ethoxy-1-phenylisoquinoline is a synthetic isoquinoline derivative intended for research and development purposes. Isoquinolines represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous bioactive alkaloids and serving as key intermediates in the synthesis of potential therapeutic agents . This compound is of significant interest for exploring structure-activity relationships (SAR), particularly in the development of new pharmacological tools. The specific substitution pattern of this compound—featuring benzyl, ethoxy, and phenyl groups—suggests its potential utility in diverse research areas. Isoquinoline derivatives are extensively investigated for their antitumor, antibacterial, antiviral, anti-inflammatory, and cardioprotective properties . Furthermore, such functionalized isoquinolines are valuable building blocks in organic synthesis and materials science, serving as ligands or precursors for fluorescent dyes and other functional materials . Researchers can utilize this chemical for lead optimization, mechanism of action studies, and as a precursor in the synthesis of more complex heterocyclic systems via modern, sustainable synthetic methodologies . The presence of multiple aromatic systems makes it a candidate for studies involving intercalation or receptor binding. Please note: This product is for research use only and is not intended for diagnostic or therapeutic applications.
Traditional methods for constructing the isoquinoline core typically involve the formation of the heterocyclic ring through intramolecular electrophilic aromatic substitution. researchgate.netnih.gov These pathways, while foundational, are often best suited for electron-rich aromatic systems.
Several classical name reactions provide reliable routes to the isoquinoline nucleus.
Bischler-Napieralski Reaction: This reaction is one of the most widely used methods for synthesizing 3,4-dihydroisoquinolines, which are immediate precursors to isoquinolines. nrochemistry.com It involves the intramolecular cyclodehydration of a β-phenylethylamide using a Lewis acid like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgwikipedia.orgorganicreactions.org The resulting 3,4-dihydroisoquinoline can be dehydrogenated, often with a palladium catalyst, to yield the fully aromatized isoquinoline. pharmaguideline.comuop.edu.pkwikipedia.org The reaction is particularly effective when the benzene ring contains electron-donating groups, which facilitate the key electrophilic aromatic substitution step. nrochemistry.comrsc.org The mechanism can proceed through either a dichlorophosphoryl imine-ester or a nitrilium ion intermediate, depending on the specific reaction conditions. wikipedia.org
Pomeranz-Fritsch Reaction: This method provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgchemistry-reaction.com The reaction begins with the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine to form a Schiff base, which then cyclizes in the presence of a strong acid, such as sulfuric acid. thermofisher.comquimicaorganica.org The Pomeranz-Fritsch synthesis is valuable for preparing isoquinolines with substitution patterns that are difficult to achieve using other classical methods. organicreactions.org
Pschorr Reaction: While primarily known for synthesizing phenanthrenes, modifications of the Pschorr reaction can be applied to the formation of other biaryl tricyclic systems. The core of the reaction is the intramolecular substitution of an aromatic ring by an aryl radical, which is generated from an aryl diazonium salt, typically using copper catalysis. organic-chemistry.orgwikipedia.org Its application in isoquinoline synthesis is less common but represents a potential pathway involving radical cyclization.
Table 1: Comparison of Classical Isoquinoline Synthesis Methods
Involves an aryl radical intermediate; moderate yields are common. organic-chemistry.org
Many synthetic routes target partially hydrogenated isoquinolines, which can then be aromatized or used directly as valuable scaffolds.
Dihydroisoquinolines: The Bischler-Napieralski reaction is a primary method for the synthesis of 1-substituted 3,4-dihydroisoquinolines. organicreactions.orgpharmaguideline.com The starting β-phenylethylamide is cyclized with a dehydrating agent, yielding the dihydroisoquinoline core. wikipedia.org These intermediates can be readily dehydrogenated to the corresponding isoquinolines using elemental sulfur or palladium. pharmaguideline.comgoogle.com
Tetrahydroisoquinolines: The Pictet-Spengler reaction is a cornerstone for the synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQs). rsc.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. pharmaguideline.comquimicaorganica.org The biosynthesis of many simple THIQ alkaloids follows a similar pathway. acs.orgnih.gov Another approach is the Bobbitt modification of the Pomeranz-Fritsch reaction, where hydrogenation of the intermediate benzalaminoacetal and subsequent acid-catalyzed cyclization generates a tetrahydroisoquinoline. thermofisher.com More recent multicomponent strategies, such as those involving olefin difunctionalization, also provide access to the THIQ framework. thieme-connect.com
Contemporary Catalytic Approaches to Highly Substituted Isoquinolines
Modern synthetic organic chemistry has introduced powerful catalytic methods that enable the construction of complex and highly functionalized isoquinolines, often with greater efficiency and broader substrate scope than classical approaches. nih.gov
Transition metals such as palladium, rhodium, ruthenium, and copper are central to many modern isoquinoline syntheses. researchgate.netmdpi.com These methods often involve C-H bond activation, annulation, and cross-coupling reactions.
Palladium-Catalyzed Reactions: Palladium catalysis is exceptionally versatile. One powerful strategy involves the sequential α-arylation of a ketone followed by cyclization to form the isoquinoline ring. nih.gov This approach allows for the convergent synthesis of polysubstituted isoquinolines from readily available precursors and is not limited to electron-rich systems. nih.gov Palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with esters has also been developed to produce 3,4-substituted hydroisoquinolones. mdpi.com Other palladium-catalyzed cascades can convert N-propargyl oxazolidines into 4-substituted isoquinolines under microwave irradiation. organic-chemistry.org
Rhodium and Ruthenium-Catalyzed Reactions: Rhodium and ruthenium catalysts are highly effective for C-H functionalization and annulation reactions. researchgate.net For instance, Rh(III)-catalyzed C-H activation of in-situ generated oximes and their subsequent cyclization with internal alkynes provides a one-pot synthesis of multisubstituted isoquinolines. researchgate.netorganic-chemistry.org Similarly, Ru(II)-catalyzed C-H functionalization of primary benzylamines with sulfoxonium ylides can yield isoquinolines without the need for an external oxidant. organic-chemistry.org
Growing emphasis on sustainable chemistry has spurred the development of metal-free synthetic routes. nih.gov These methods avoid residual metal contamination in the final products and often employ more environmentally benign conditions. frontiersin.org Strategies include intramolecular C-H aminations driven by electrochemistry, which offer a sustainable way to generate reactive intermediates for forming N-heterocycles. frontiersin.org Other protocols may use catalysts like molecular iodine or proceed through visible-light-promoted reactions. nih.govmdpi.com For example, metal-free azide-nitrile [2+3] cycloadditions have been developed for synthesizing related nitrogen heterocycles like tetrazoles. mdpi.com
Regioselective and Stereocontrolled Synthesis of Isoquinoline Analogues
The synthesis of specific, biologically active isoquinoline analogues often requires precise control over the placement of substituents (regioselectivity) and the three-dimensional arrangement of atoms (stereocontrol).
Regioselectivity: Many contemporary catalytic methods offer high levels of regioselectivity. Transition metal-catalyzed C-H activation, for instance, is often guided by a directing group on the substrate, allowing for functionalization at a specific position. researchgate.netnih.gov Ruthenium-catalyzed cyclization of aromatic ketoximes with alkynes proceeds regioselectively to give isoquinoline derivatives in high yields. researchgate.netorganic-chemistry.org Similarly, the trapping of metalated o-tolualdehyde tert-butylimines with nitriles provides a highly direct and regioselective route to 3-substituted isoquinolines. nih.govharvard.edu
Stereocontrol: Achieving stereocontrol is crucial when synthesizing analogues with chiral centers, particularly in the tetrahydroisoquinoline series. The Pictet-Spengler reaction has been adapted for asymmetric synthesis, for example, by using chiral auxiliaries to produce enantiopure THIQs. rsc.org Asymmetric dearomative photocycloaddition reactions have also been developed, using tailored catalysts to produce chiral heterocycle-fused ring systems with high enantioselectivity. acs.org Such methods are vital for preparing specific stereoisomers required for pharmacological applications.
Diastereoselective and Enantioselective Methodologies for Isoquinoline Derivatization
Achieving stereocontrol in the synthesis of isoquinoline derivatives is crucial, particularly for creating chiral molecules with specific biological activities. mdpi.com Enantioselective and diastereoselective methods are employed to control the three-dimensional arrangement of substituents on the isoquinoline scaffold.
Asymmetric hydrogenation is a powerful technique for producing chiral tetrahydroisoquinolines (THIQs). researchgate.net For instance, the rhodium-catalyzed asymmetric hydrogenation of isoquinolines, activated by the addition of a strong Brønsted acid like HCl, can achieve high enantioselectivity (up to 99% ee). researchgate.net Another approach involves activating isoquinolines with chloroformates, which allows for their asymmetric hydrogenation to yield chiral THIQs with moderate to good enantioselectivities. dicp.ac.cnresearchgate.net This method has been successfully applied to the synthesis of several naturally occurring alkaloids. dicp.ac.cn
Cycloaddition reactions also offer a route to stereochemically rich isoquinoline systems. The [3+2] cycloaddition of azomethine ylides, generated in situ from 1,2,3,4-tetrahydroisoquinoline (THIQ), with various dipolarophiles can produce complex dispirooxindole systems with high regio- and stereoselectivity. thieme-connect.com Similarly, the base-promoted cycloaddition of N-cyanomethyl isoquinolinium chloride with 2-arylidene-1,3-indanediones leads to spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] derivatives as single diastereoisomers. rsc.org These methods build upon the reactivity of isoquinolinium salts to construct fused and spiro-heterocyclic systems. rsc.org
Specific Synthetic Routes to 4-Benzyl-3-ethoxy-1-phenylisoquinoline and its Precursors
The synthesis of the specific target molecule, this compound, involves a multi-step process requiring the controlled introduction of four different substituents onto the isoquinoline core. The following sections outline key synthetic strategies for installing these groups and for constructing the heterocyclic ring itself.
Preparation via Hydrogenation of Isoquinolinone Derivatives
One common strategy for accessing the isoquinoline core involves the reduction of an isoquinolinone (or isoquinolone) precursor. Isoquinolones can be synthesized through various means, including the Rh(III)-catalyzed [4+2] annulation of benzamides with internal alkynes. nih.gov Once formed, the isoquinolone can be transformed into a fully aromatic isoquinoline.
This typically involves a two-step process:
Activation of the Carbonyl: The carbonyl group of the isoquinolone is first activated, often by conversion to a more reactive species like a triflate (OTf) group. This is achieved by treating the isoquinolone with an agent such as triflic anhydride. nih.gov
Reductive Removal/Coupling: The resulting triflate is a versatile intermediate. It can be removed reductively to yield the corresponding isoquinoline, or it can be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce additional substituents before being removed. nih.gov While direct hydrogenation of the C=O bond is less common for aromatization, the reduction of related amides to amines is a key step in other isoquinoline syntheses, such as in the diastereoselective synthesis of O-methylbharatamine. mdpi.com
Derivatization Strategies from Isoquinolinium Salts
Isoquinolinium salts are highly reactive intermediates that serve as valuable building blocks for constructing substituted isoquinolines. rsc.org The positive charge on the nitrogen atom activates the heterocyclic ring, making it susceptible to nucleophilic attack and other transformations.
These salts can be generated by the N-alkylation of an isoquinoline with an alkyl halide. mmsl.cz Once formed, they can undergo a variety of reactions:
Reductive Functionalization: In the presence of a reductant like formic acid, isoquinolinium salts can form an enamine intermediate in situ. This enamine can then be intercepted by a wide range of electrophiles (e.g., enones, aldehydes, imides), leading to the formation of C4-substituted tetrahydroisoquinolines. nih.gov
Cycloaddition Reactions: Isoquinolinium salts can form ylides or dipoles that participate in cycloaddition reactions to build complex fused or spirocyclic systems. rsc.org
Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents, can add to the C1 position of the isoquinolinium salt, providing a direct route to 1-substituted derivatives.
Synthetic Transformations Involving Aromatic and Heteroaromatic Substituents at Isoquinoline Positions (e.g., Phenyl and Benzyl (B1604629) groups)
Introducing the phenyl group at C1 and the benzyl group at C4 requires specific and often sequential synthetic operations.
Introduction of the C1-Phenyl Group:
The phenyl group at the C1 position can be installed through several methods. One powerful approach involves the condensation of lithiated o-tolualdehyde tert-butylimines with benzonitrile. nih.govharvard.edu This method assembles the isoquinoline ring and installs the 3-phenyl substituent (which would be C1 in standard isoquinoline numbering after rearrangement/re-evaluation of the starting materials and product) in a single sequence. Asymmetric hydrogenation of 1-phenylisoquinoline, activated with a chloroformate, can yield the corresponding chiral tetrahydroisoquinoline with high enantioselectivity (up to 83% ee), although the conversion rates may be moderate due to steric hindrance from the bulky phenyl group. dicp.ac.cnresearchgate.net
Introduction of the C4-Benzyl Group:
The benzyl group at C4 can be introduced by trapping an eneamido anion intermediate with an electrophile. In the synthesis starting from lithiated o-tolualdehyde imines, after the initial condensation with a nitrile, the resulting eneamido anion can be trapped in situ with an electrophile like benzyl bromide to form a 4-benzyl substituted isoquinoline. nih.gov Alternatively, the reductive functionalization of isoquinolinium salts provides a route to C4-substituted systems. nih.gov A low enantioselectivity (10% ee) was observed in the asymmetric hydrogenation of 1-benzylisoquinoline, indicating that direct reduction of a pre-formed benzylisoquinoline may be challenging for achieving stereocontrol at other positions. dicp.ac.cnresearchgate.net
Introduction of Alkoxy Functionalities (e.g., Ethoxy group at C-3)
The introduction of an ethoxy group at the C-3 position can be achieved through methods that build the isoquinoline ring with the desired functionality already in place. One such method involves the reaction of arylacetic esters with a nitrile in the presence of trifluoromethanesulfonic anhydride (Tf₂O). thieme-connect.de
In this synthesis:
The carbonyl group of an arylacetic ester is activated by trifluoromethanesulfonylation, generating a carbenium ion.
This ion is attacked by the nitrogen of a nitrile (e.g., acetonitrile).
The synthesis is completed by an intramolecular electrophilic attack on the aromatic ring.
Crucially, the alkoxy group of the starting ester becomes the alkoxy group at the C-3 position of the final isoquinoline. Therefore, using ethyl phenylacetate as the starting material would directly yield a 3-ethoxyisoquinoline derivative. thieme-connect.de This process is effective for benzene rings that contain activating groups. thieme-connect.de
Q & A
Basic: What are the common synthetic routes for preparing 4-Benzyl-3-ethoxy-1-phenylisoquinoline, and how are reaction conditions optimized?
Methodological Answer:
A typical synthesis involves multi-step reactions starting with substituted isoquinoline precursors. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl groups, while alkylation or benzylation steps modify substituents . Optimization often employs factorial design of experiments (DoE) to assess variables like temperature, catalyst loading, and solvent polarity. Statistical methods minimize trial runs while identifying critical parameters, as demonstrated in quinoline synthesis workflows . Characterization via IR, NMR, and mass spectrometry validates intermediate and final products .
Advanced: How can computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) model reaction pathways, transition states, and thermodynamic feasibility. For instance, reaction path search algorithms combined with machine learning can predict regioselectivity in electrophilic substitutions or cycloadditions . Computational tools like Gaussian or ORCA simulate electronic properties (e.g., HOMO-LUMO gaps), guiding experimentalists toward viable reaction conditions. Validation involves comparing computed activation energies with experimental kinetic data .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
NMR Spectroscopy : 1H/13C NMR identifies substitution patterns and confirms benzyl/ethoxy group integration .
High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns.
X-ray Crystallography : Resolves crystal structure and steric effects of the phenylisoquinoline core .
HPLC-PDA : Assesses purity and monitors reaction progress.
Advanced: How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?
Methodological Answer:
Contradictions often arise from overlapping signals (e.g., in NMR) or impurities. Strategies include:
Computational NMR Prediction : Tools like ACD/Labs or MestReNova simulate spectra for comparison with experimental data . Cross-validation with alternative techniques (e.g., IR or X-ray) resolves ambiguities.
Basic: What purification strategies are effective for isolating this compound?
Methodological Answer:
Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates polar byproducts.
Advanced: How can membrane technologies improve scalability in the synthesis of this compound?
Methodological Answer:
Membrane reactors enable continuous-flow synthesis, enhancing mass transfer and reducing solvent waste. For example, ceramic membranes with tailored pore sizes separate catalysts (e.g., Pd nanoparticles) from reaction mixtures, enabling reuse and reducing metal contamination . Coupling with in-line analytics (e.g., FTIR) allows real-time monitoring of reaction progression .
Basic: What are the key considerations for designing stability studies of this compound?
Methodological Answer:
Stress Testing : Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways.
HPLC-MS : Monitors degradation products (e.g., hydrolysis of ethoxy groups).
Algorithm Selection : Random forest or neural networks predict optimal conditions for new derivatives.
Active Learning : Iteratively update models with high-throughput experimentation (HTE) data to refine predictions .
Basic: How do steric and electronic effects influence the reactivity of the benzyl and ethoxy substituents?
Methodological Answer:
Steric Effects : Bulky benzyl groups hinder nucleophilic attack at the isoquinoline C1 position.
Electronic Effects : Ethoxy groups donate electron density via resonance, activating the ring for electrophilic substitution. Hammett plots correlate substituent σ values with reaction rates .
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